4-(Methylamino)phenol hydrobromide 4-(Methylamino)phenol hydrobromide
Brand Name: Vulcanchem
CAS No.: 33576-77-1
VCID: VC2479610
InChI: InChI=1S/C7H9NO.BrH/c1-8-6-2-4-7(9)5-3-6;/h2-5,8-9H,1H3;1H
SMILES: CNC1=CC=C(C=C1)O.Br
Molecular Formula: C7H10BrNO
Molecular Weight: 204.06 g/mol

4-(Methylamino)phenol hydrobromide

CAS No.: 33576-77-1

Cat. No.: VC2479610

Molecular Formula: C7H10BrNO

Molecular Weight: 204.06 g/mol

* For research use only. Not for human or veterinary use.

4-(Methylamino)phenol hydrobromide - 33576-77-1

Specification

CAS No. 33576-77-1
Molecular Formula C7H10BrNO
Molecular Weight 204.06 g/mol
IUPAC Name 4-(methylamino)phenol;hydrobromide
Standard InChI InChI=1S/C7H9NO.BrH/c1-8-6-2-4-7(9)5-3-6;/h2-5,8-9H,1H3;1H
Standard InChI Key FXFPAMKEUJSDDM-UHFFFAOYSA-N
SMILES CNC1=CC=C(C=C1)O.Br
Canonical SMILES CNC1=CC=C(C=C1)O.Br

Introduction

Chemical Identity and Basic Properties

4-(Methylamino)phenol hydrobromide is the hydrobromide salt of 4-(methylamino)phenol, also known as N-methyl-4-aminophenol. It is characterized by the following key identifiers and properties:

ParameterValue
CAS Number33576-77-1
Molecular FormulaC₇H₁₀BrNO
Molecular Weight204.06 g/mol
IUPAC Name4-(methylamino)phenol;hydrobromide
Standard InChIInChI=1S/C7H9NO.BrH/c1-8-6-2-4-7(9)5-3-6;/h2-5,8-9H,1H3;1H
Standard InChIKeyFXFPAMKEUJSDDM-UHFFFAOYSA-N
SMILESCNC1=CC=C(C=C1)O.Br
Parent CompoundN-Methyl-4-aminophenol (CID 5931)

4-(Methylamino)phenol hydrobromide appears as a white crystalline powder that is readily soluble in water, making it versatile for various applications in chemistry, biology, and industry.

Physical and Chemical Properties

The physical and chemical properties of 4-(Methylamino)phenol hydrobromide are derived from both its parent compound and the influence of the hydrobromide salt formation. While specific data for the hydrobromide salt is limited, many properties can be inferred from the parent compound with consideration for the salt's influence.

Physical Properties

Based on available data and properties of the parent compound:

PropertyValueNotes
Physical StateWhite crystalline powderAt room temperature
SolubilityHighly soluble in waterEnhanced by salt formation
Melting PointNot specifically reported for hydrobromideParent compound: 87°C
Boiling PointNot specifically reported for hydrobromideParent compound: 262.7±23.0°C (predicted)
DensityNot specifically reported for hydrobromideParent compound: 1.147±0.06 g/cm³ (predicted)
pHAcidic in solutionCharacteristic of hydrobromide salts

Chemical Properties

The chemical behavior of 4-(Methylamino)phenol hydrobromide includes:

  • Salt dissociation in aqueous solutions to yield 4-(methylamino)phenol and hydrobromic acid

  • Potential for oxidative coupling reactions, attributed to the parent phenol group

  • Ability to act as a weak base due to the methylamino group

  • Susceptibility to oxidation, particularly in alkaline conditions

  • Reactivity with electrophiles at the aromatic ring positions

The parent compound's pKa is estimated at 11.31±0.26 (predicted), though this value is modified by the hydrobromide salt formation .

Structural Characteristics

4-(Methylamino)phenol hydrobromide consists of the organic cation derived from 4-(methylamino)phenol and a bromide counterion. The structural features include:

Core Structure

The compound's structure features a para-substituted benzene ring with:

  • A hydroxyl (-OH) group at position 4

  • A methylamino (-NHCH₃) group at position 1

  • The associated bromide counterion from the hydrobromide salt formation

Functional Groups and Reactivity Centers

The key functional groups that influence reactivity include:

  • Phenolic hydroxyl group: Contributes to antioxidant properties and enables reactions typical of phenols

  • Secondary amine (methylamino group): Provides basic character and nucleophilicity

  • Aromatic ring: Offers sites for electrophilic aromatic substitution

These structural features contribute to the compound's reactivity profile and its applications in organic synthesis and other fields.

Synthesis Methods

The synthesis of 4-(Methylamino)phenol hydrobromide typically involves preparing the free base 4-(methylamino)phenol followed by salt formation with hydrobromic acid. Several synthetic approaches are possible:

From 4-Aminophenol via N-Methylation

One common approach involves the N-methylation of 4-aminophenol:

  • Reductive methylation of 4-aminophenol using formaldehyde and a reducing agent such as sodium cyanoborohydride

  • Direct methylation using methyl iodide under controlled conditions

  • Salt formation by treating the resulting 4-(methylamino)phenol with hydrobromic acid

Via Reduction of N-Formyl Compounds

An alternative synthetic pathway involves:

  • Starting with an N-formyl compound

  • Reduction using diborane in tetrahydrofuran to provide the N-methyl compound

  • Further processing to obtain the desired 4-(methylamino)phenol

  • Salt formation with hydrobromic acid

This approach has been documented in related synthetic pathways for similar compounds .

Industrial Production

Industrial-scale production methods typically follow similar synthetic routes but are optimized for large-scale production, utilizing:

  • Continuous flow reactors

  • Efficient catalysts

  • Optimized reaction conditions to ensure high yield and purity

The final hydrobromide salt is typically isolated by crystallization from an appropriate solvent system.

Applications in Research and Industry

4-(Methylamino)phenol hydrobromide has diverse applications across several fields:

Pharmaceutical Applications

The compound serves as:

  • A precursor in the synthesis of pharmaceutical drugs

  • A building block for biologically active compounds

  • An intermediate in the preparation of analogs with specific pharmacological activities

Analytical Chemistry

In analytical chemistry, the compound functions as:

  • A reaction reagent for oxidative coupling reactions

  • An analytical detection reagent for various assays

Photographic and Imaging Applications

The parent compound (as its sulfate salt) has historically been used as:

  • A photographic developer known as "Metol"

  • A component in black and white film developers

The hydrobromide salt may offer advantages in certain formulations due to its solubility properties.

Proteomics Research

4-(Methylamino)phenol hydrobromide has applications in:

  • Protein modification studies

  • Crosslinking experiments

  • Specialized proteomics applications

Organic Synthesis

The compound serves as:

  • A versatile building block for complex organic molecules

  • A precursor for specialized dyes and pigments

  • A reagent in the preparation of retinamide analogs with antitumor and apoptosis-inducing activities

Hazard TypeClassification
UN ID3077 (parent compound)
Hazard Class9 (parent compound)
Packing GroupIII (parent compound)

Toxicological Information

The parent compound has been associated with:

  • Skin sensitization and contact dermatitis (particularly in photographers when used as Metol)

  • Potential genetic effects (suspected of causing genetic defects)

  • Harmful effects if swallowed or inhaled

Environmental Considerations

The parent compound is classified as very toxic to aquatic life with long-lasting effects . Proper disposal protocols should be followed to minimize environmental impact.

Comparison with Related Compounds

4-(Methylamino)phenol hydrobromide belongs to a family of related compounds with varying properties and applications.

Comparison with Other Salt Forms

Salt FormCAS NumberMolecular WeightKey Differences
4-(Methylamino)phenol hydrobromide33576-77-1204.06 g/molEnhanced water solubility, stable crystalline form
4-(Methylamino)phenol sulfate (1:1)51-72-9223.25 g/molKnown as Metol, traditionally used in photography
4-(Methylamino)phenol sulfate (2:1)55-55-0344.38 g/molHigher molecular weight, different solubility profile
4-(Methylamino)phenol (free base)150-75-4123.15 g/molLower water solubility, less stable than salt forms

Comparison with Structurally Similar Compounds

CompoundStructure DifferenceKey Property Differences
4-[(Methylamino)methyl]phenolAdditional methylene group between ring and amino groupDifferent spatial arrangement, altered reactivity, MW: 137.18 g/mol
4-[2-(methylamino)ethyl]Phenol hydrobromideContains a 2-carbon chain between ring and amino groupDifferent biological activity profile, MW: 232.12 g/mol
4-AminophenolLacks N-methyl groupPrimary vs. secondary amine, different reactivity pattern

Analytical Methods for Identification and Quantification

Various analytical techniques can be employed for the identification and quantification of 4-(Methylamino)phenol hydrobromide:

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are effective for analysis, with typical conditions including:

  • C18 reversed-phase columns

  • Mobile phases consisting of buffer solutions and organic modifiers

  • UV detection at appropriate wavelengths (typically 214-220 nm)

UPLC methods offer advantages of:

  • Rapid analysis times

  • High sensitivity

  • Good separation efficiency

  • Simultaneous determination with other compounds

Spectroscopic Techniques

Identification can be performed using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared (IR) Spectroscopy

  • Mass Spectrometry (MS)

  • UV-Visible Spectroscopy

These techniques provide complementary structural information and are essential for confirming compound identity and purity.

Method Validation Parameters

For reliable quantitative analysis, validation parameters typically include:

ParameterAcceptance Criteria
AccuracyTypically assessed via recovery studies at multiple concentration levels (e.g., 50%, 100%, 150%)
PrecisionRelative standard deviation (RSD) < 2.0% for replicate injections
LinearityCorrelation coefficient > 0.999 across the working range
Limit of Detection (LOD)Compound-specific, determined experimentally
Limit of Quantification (LOQ)Compound-specific, determined experimentally
SpecificityNo interference from related compounds or matrix components
RobustnessMethod stability under slight variations in analytical conditions

Current Research and Future Perspectives

Current research involving 4-(Methylamino)phenol hydrobromide and related compounds focuses on several areas:

Pharmaceutical Research

Recent studies have explored:

  • Development of anticancer compounds using 4-(methylamino)phenol derivatives as building blocks

  • Synthesis of arylidene amino azolones with anticancer activity

  • Preparation of N-(4-hydroxyphenyl)retinamide analogs with antitumor and apoptosis-inducing activities

Novel Synthetic Applications

Emerging synthetic applications include:

  • Use in the synthesis of charge-transfer-based fluorescent compounds

  • Development of pyrimidine-derived α-amino acids with unique photophysical properties

  • Creation of specialized chemical probes for biological research

Analytical Method Development

Ongoing research is improving analytical methods for:

  • Simultaneous determination of 4-(methylamino)phenol hydrobromide and related compounds

  • Development of rapid, specific reversed-phase UPLC methods

  • Enhanced detection sensitivity and specificity

Future Research Directions

Potential future research directions include:

  • Further exploration of biological activities and therapeutic applications

  • Development of environmentally friendly synthetic routes

  • Investigation of novel catalytic applications

  • Exploration of structure-activity relationships to design compounds with enhanced properties

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